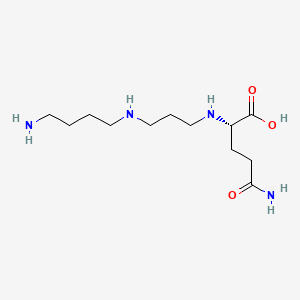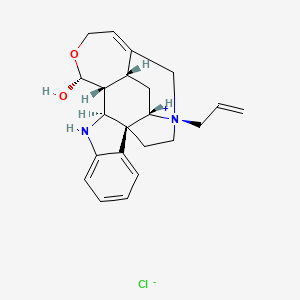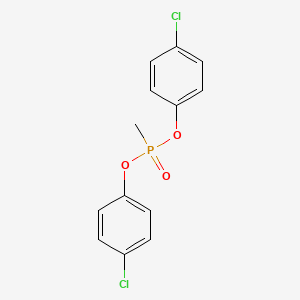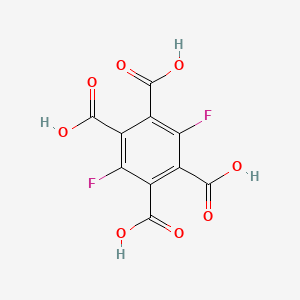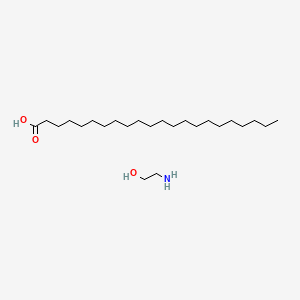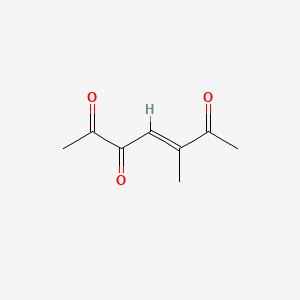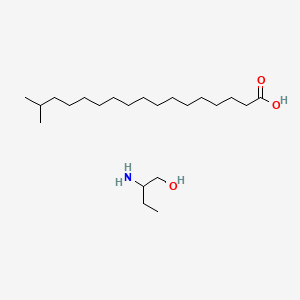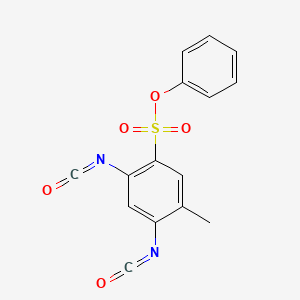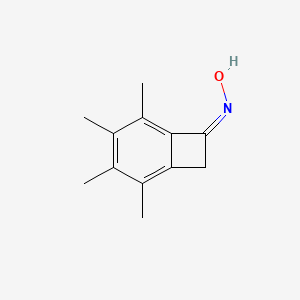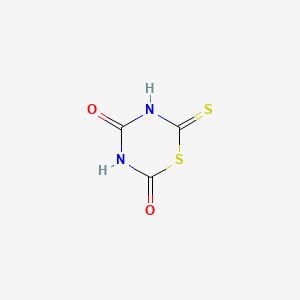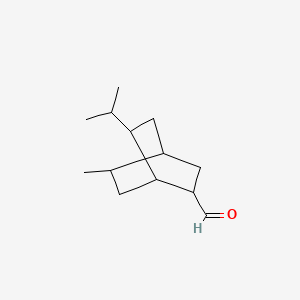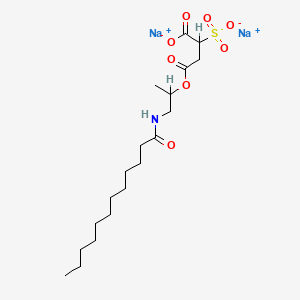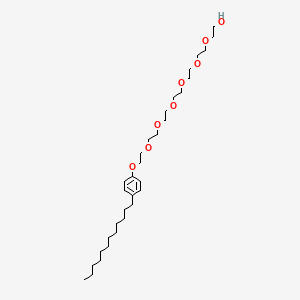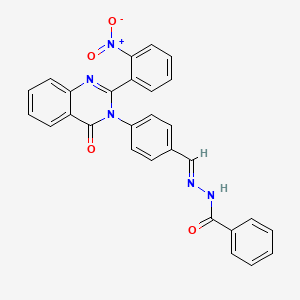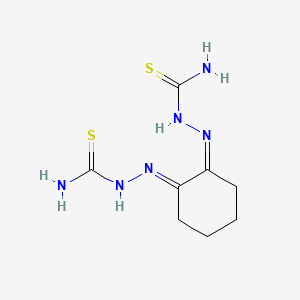
1,2-Cyclohexanedione dithiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanedione dithiosemicarbazone is an organic compound with the molecular formula C8H14N6S2 It is a derivative of 1,2-cyclohexanedione, where the dione is reacted with dithiosemicarbazide to form the dithiosemicarbazone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanedione dithiosemicarbazone can be synthesized through the reaction of 1,2-cyclohexanedione with dithiosemicarbazide. The reaction typically involves mixing equimolar amounts of 1,2-cyclohexanedione and dithiosemicarbazide in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanedione dithiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiosemicarbazone moiety to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Cyclohexanedione dithiosemicarbazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-cyclohexanedione dithiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can inhibit metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby blocking its activity . Additionally, the compound can generate reactive oxygen species, which can induce oxidative stress in cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexanedione: The parent compound, which lacks the dithiosemicarbazone moiety.
1,3-Cyclohexanedione: An isomer with different chemical properties and reactivity.
Dithiosemicarbazones: A class of compounds with similar functional groups but different core structures.
Uniqueness
1,2-Cyclohexanedione dithiosemicarbazone is unique due to its specific combination of the cyclohexanedione core and the dithiosemicarbazone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
19901-06-5 |
|---|---|
Formule moléculaire |
C8H14N6S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
[(Z)-[(2E)-2-(carbamothioylhydrazinylidene)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6S2/c9-7(15)13-11-5-3-1-2-4-6(5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16)/b11-5-,12-6+ |
Clé InChI |
KUFDKDMUQRYPCC-JTAXDKCCSA-N |
SMILES isomérique |
C1CC/C(=N/NC(=S)N)/C(=N/NC(=S)N)/C1 |
SMILES canonique |
C1CCC(=NNC(=S)N)C(=NNC(=S)N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


